Butenyl isothiocyanate

Descripción general

Descripción

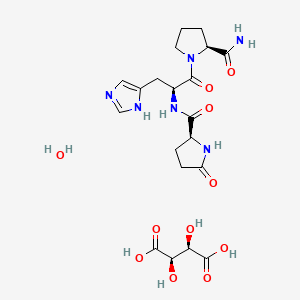

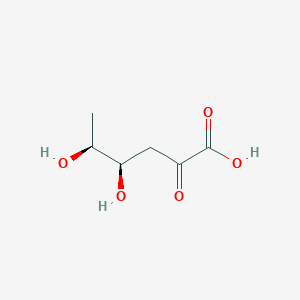

Butenyl isothiocyanate, also known as 1-Butene, 4-isothiocyanato-, is a compound with the molecular formula C5H7NS . It is also known by other names such as Isothiocyanic acid, 3-butenyl ester; 3-Butenyl isothiocyanate; But-3-enyl isothiocyanate; 4-Isothiocyanatobut-1-ene; 4-Isothiocyanato-1-butene; 1-butene 4-isothiocyanate .

Synthesis Analysis

A general and facile one-pot process for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions . This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .Molecular Structure Analysis

The molecular structure of Butenyl isothiocyanate consists of a carbon chain with an isothiocyanate group attached . The isothiocyanate group (-N=C=S) is an organic functional group consisting of a nitrogen atom, a carbon atom, and a sulfur atom .Chemical Reactions Analysis

Isothiocyanates, including Butenyl isothiocyanate, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations .Aplicaciones Científicas De Investigación

Antibacterial Activity

Butenyl isothiocyanate has demonstrated potent antibacterial activity. A study by Jang, Hong, & Kim (2010) revealed its effectiveness against certain Gram-negative bacteria, such as Aeromonas hydrophila. This suggests potential applications in controlling bacterial infections, especially in agricultural contexts.

Control of Fungal Diseases

In agricultural sciences, butenyl isothiocyanate has been used to control fungal diseases in crops. Mari et al. (2008) found that butenyl isothiocyanate effectively reduced brown rot in stonefruit like nectarines and peaches, indicating its potential as a natural fungicide in postharvest crop management. See study.

Antioxidant and Anticancer Properties

A study by Salah-Abbès et al. (2010) explored the antioxidant properties of butenyl isothiocyanate extracted from Raphanus sativus. This compound also exhibited antiproliferative effects against tumor cells and cytotoxicity against zearalenone, an estrogenic mycotoxin. These findings highlight its potential in cancer research and therapy. Read more.

Cytotoxic Agent Against Human Cancer Cell Lines

Arora et al. (2016) investigated the cytotoxic potential of 3-butenyl isothiocyanate against various human cancer cell lines, including prostate, bone osteosarcoma, and breast cancer. The study suggested that this compound induced cell death in these cancer cells through apoptosis, making it a promising candidate for anticancer research. View study.

Semiquantitative Analysis in Mustard Seeds

Frank et al. (2010) developed an analytical method for the semiquantitative analysis of 3-butenyl isothiocyanate in mustard seeds. This research is significant for understanding the flavor profiles and chemical composition of mustard seeds, which can have applications in food science and agriculture. Read the study.

Behavior-modulating Plant Volatile Chemical for Aphids

Kan, Zhang, & Zhang (2002) discovered that 4-methylthio-3-butenyl isothiocyanate, a volatile component of Raphanus sativus leaf, can attract aphids. This finding is useful for developing biopesticides or plant protection strategies in agriculture. Study details.

Herbicidal Activity

Research by Norsworthy & Meehan (2005) demonstrated the herbicidal activity of butenyl isothiocyanate on various weed species. This suggests its potential application as a natural herbicide in agricultural practices. See the research.

Mecanismo De Acción

The mechanism of action of isothiocyanates, including Butenyl isothiocyanate, is mainly based on reactions with electrophilic –N=C=S groups, especially a carbon atom surrounded by more electro-negative sulfur and nitrogen atoms . They play a significant role in the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis .

Safety and Hazards

Direcciones Futuras

While the antimicrobial activity of isothiocyanates against foodborne and plant pathogens has been well documented, little is known about their antimicrobial properties against human pathogens . Therefore, future research could focus on exploring the potential use of isothiocyanates, including Butenyl isothiocyanate, to replace or support common antibiotics .

Propiedades

IUPAC Name |

(E)-1-isothiocyanatobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDPFUCCKIMFOG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

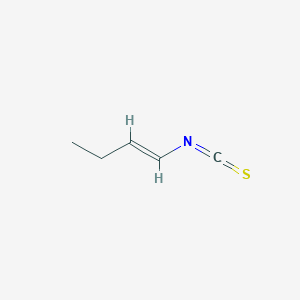

Canonical SMILES |

CCC=CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butenyl isothiocyanate | |

CAS RN |

34424-44-7 | |

| Record name | Butenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034424447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)

![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1230995.png)

![2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1231001.png)

![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)

![methyl (1S,12S,14R,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1231006.png)